(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Brand Name:
Vulcanchem
CAS No.:
155323-17-4
VCID:
VC21082317
InChI:
InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1
SMILES:
CC1(C2CCC(C2)C13COC(=O)N3)C
Molecular Formula:
C11H17NO2
Molecular Weight:
195.26 g/mol
(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
CAS No.: 155323-17-4
Cat. No.: VC21082317
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155323-17-4 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | (1'S,4S,4'R)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one |
| Standard InChI | InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1 |
| Standard InChI Key | IIRXFQFVVUAFGC-RNSXUZJQSA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@H](C2)[C@@]13COC(=O)N3)C |
| SMILES | CC1(C2CCC(C2)C13COC(=O)N3)C |
| Canonical SMILES | CC1(C2CCC(C2)C13COC(=O)N3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator